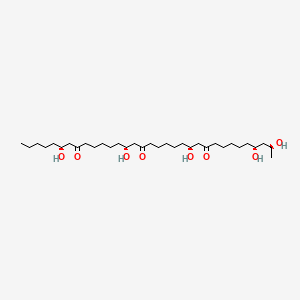
PM-toxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PM-toxin B is an aliphatic alcohol.
科学的研究の応用
Agricultural Applications
1. Plant Pathology Research
- PM-toxin B plays a critical role in understanding the interactions between pathogens and their host plants. Research has shown that it induces specific physiological responses in corn, leading to symptoms such as leaf blight and reduced yield. Studies have utilized this compound to elucidate the mechanisms of plant defense responses and susceptibility.
2. Development of Resistant Varieties
- By studying the effects of this compound on susceptible corn varieties, researchers aim to develop genetically modified or selectively bred strains that can withstand its toxic effects. This research is vital for sustainable agriculture, particularly in regions where Phyllosticta maydis is prevalent.
Toxicological Applications
1. Mechanistic Studies
- This compound serves as a model compound for studying toxin-induced cellular damage. Its mechanism involves the disruption of cellular signaling pathways, particularly those related to cytoskeletal integrity and apoptosis. Understanding these pathways can inform broader toxicological studies relevant to other mycotoxins.
2. Risk Assessment
- The toxicological profile of this compound is essential for assessing risks associated with contaminated agricultural products. Studies have focused on determining safe exposure levels and understanding the biochemical pathways affected by the toxin.
Therapeutic Potential
1. Cancer Research
- Preliminary studies suggest that this compound may have cytotoxic properties that could be harnessed in cancer treatment. Its ability to induce cell death in specific cell lines has prompted investigations into its potential as a chemotherapeutic agent.
2. Drug Development
- The unique structure and activity of this compound provide a scaffold for developing new pharmaceuticals. Researchers are exploring synthetic analogs that retain toxic properties but could be modified for therapeutic use.
Case Studies
特性
CAS番号 |
87879-56-9 |
|---|---|
分子式 |
C33H62O8 |
分子量 |
586.8 g/mol |
IUPAC名 |
(6R,14R,22R,30R,32S)-6,14,22,30,32-pentahydroxytritriacontane-8,16,24-trione |
InChI |
InChI=1S/C33H62O8/c1-3-4-8-15-28(36)23-29(37)18-11-6-12-19-32(40)25-33(41)21-14-7-13-20-31(39)24-30(38)17-10-5-9-16-27(35)22-26(2)34/h26-28,31-32,34-36,39-40H,3-25H2,1-2H3/t26-,27+,28+,31+,32+/m0/s1 |
InChIキー |
ISDLLJGHFWSQQK-ZHTCHCOESA-N |
SMILES |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |
異性体SMILES |
CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C)O)O)O)O)O |
正規SMILES |
CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |
Key on ui other cas no. |
87879-56-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















